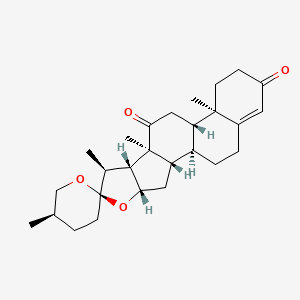
4-Methyl-L-leucine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-L-leucine-d3 is a deuterated derivative of the amino acid leucine. It is characterized by the substitution of three hydrogen atoms with deuterium atoms at the methyl group. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-L-leucine-d3 typically involves the incorporation of deuterium into the leucine molecule. One common method is the catalytic hydrogenation of 4-Methyl-L-leucine in the presence of deuterium gas. This process replaces the hydrogen atoms in the methyl group with deuterium atoms. The reaction conditions often include a palladium or platinum catalyst and a controlled atmosphere of deuterium gas.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to ensure the high purity of the final product. The use of deuterium gas and catalysts is optimized to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-L-leucine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert keto acids back to the amino acid form.
Substitution: The deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of keto acids.
Reduction: Regeneration of the amino acid.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-Methyl-L-leucine-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Tracking metabolic pathways and understanding the role of leucine in various biological processes.
Protein Synthesis Research: Investigating the incorporation of leucine into proteins and its effects on protein structure and function.
Medical Research: Studying the role of leucine in diseases such as cancer and metabolic disorders.
Industrial Applications: Used in the production of labeled compounds for pharmaceutical research and development.
Mechanism of Action
The mechanism of action of 4-Methyl-L-leucine-d3 involves its incorporation into metabolic pathways where leucine plays a critical role. The deuterium labeling allows for precise tracking of the compound within cells. The primary molecular target is the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism. The activation of mTORC1 by leucine and its derivatives involves cellular uptake by the L-type amino acid transporter 1 (LAT1) and subsequent signaling events .
Comparison with Similar Compounds
Similar Compounds
L-Leucine: The non-deuterated form of leucine.
D-Leucine: The enantiomer of L-leucine.
α-Methyl-L-leucine: A derivative with a methyl group at the α-position.
L-β-Homoleucine: A leucine derivative with modifications on the β-carbon.
Uniqueness of 4-Methyl-L-leucine-d3
This compound is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature makes it particularly valuable in research applications where understanding the detailed metabolic fate of leucine is crucial. The deuterium atoms provide a distinct mass difference, enabling accurate detection using mass spectrometry and other analytical techniques.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
148.22 g/mol |
IUPAC Name |
(2S)-2-amino-5,5,5-trideuterio-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1/i1D3 |
InChI Key |
LPBSHGLDBQBSPI-MQBGRFPLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)(C)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



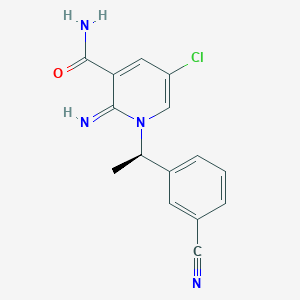
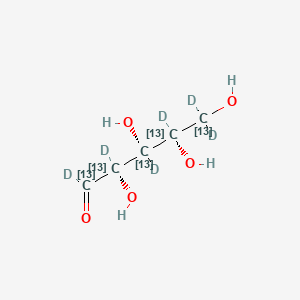
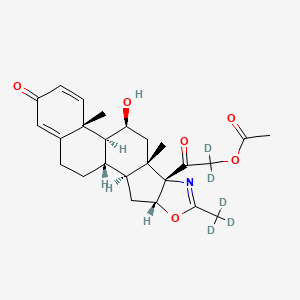

![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
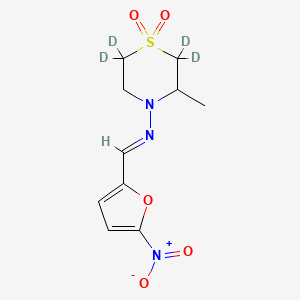
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
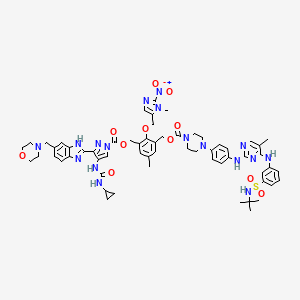
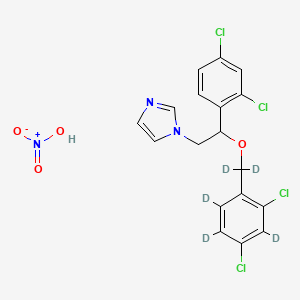

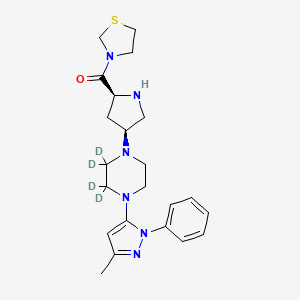
![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
